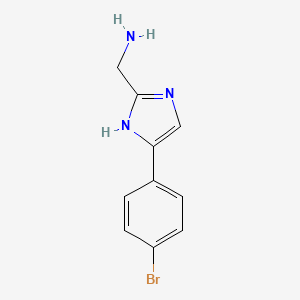
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
Overview
Description
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a five-membered heterocyclic structure known for its biological significance. The presence of the bromophenyl group at the 4-position enhances its potential reactivity and biological activity.
1. Antimicrobial Activity
Imidazole derivatives, including this compound, often exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains effectively. For instance, research indicates that imidazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
2. Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. One notable study demonstrated that imidazole derivatives could inhibit the activity of specific proteins involved in cancer cell proliferation and survival. For example, compounds similar to this compound have shown the ability to disrupt the interaction between HIV-1 integrase and LEDGF/p75, which is crucial for viral replication and has implications for cancer therapy .
Case Study: HIV-1 Integrase Inhibition
A study assessed several imidazole derivatives for their ability to inhibit the interaction between HIV-1 integrase and LEDGF/p75. The results indicated that compounds with structural similarities to this compound exhibited varying degrees of inhibition:
| Compound | Percentage Inhibition | CC₅₀ (µM) |
|---|---|---|
| 11a | 89% | 50.4 |
| 11b | 85% | >200 |
| 11h | 84% | 158.4 |
This data suggests that modifications in the phenyl groups significantly influence the biological activity of these compounds .
The mechanism by which this compound exerts its biological effects is primarily through interactions with key amino acid residues in target proteins. For example, molecular modeling studies indicate that the imidazole motif can form hydrogen bonds with critical residues in HIV-1 integrase, thereby inhibiting its function .
Comparative Analysis with Related Compounds
To understand the influence of structural variations on biological activity, a comparative analysis was conducted with other imidazole derivatives:
| Compound Name | Unique Features |
|---|---|
| 4-(3-Fluorophenyl)-1H-imidazol-2-yl)methanamine | Contains a fluorine atom; may alter biological activity |
| 4-(3-Chlorophenyl)-1H-imidazol-2-yl)methanamine | Chlorine substitution affects solubility and reactivity |
This comparison highlights how variations in substituents can lead to significant differences in pharmacological profiles.
Properties
IUPAC Name |
[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQJCPPIQIPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















